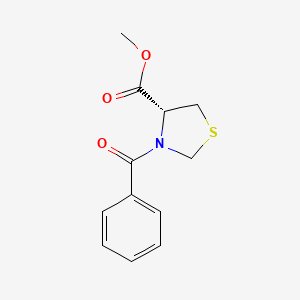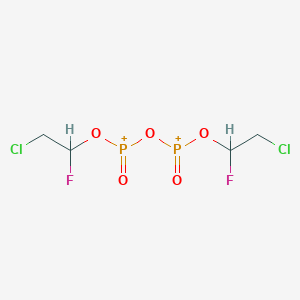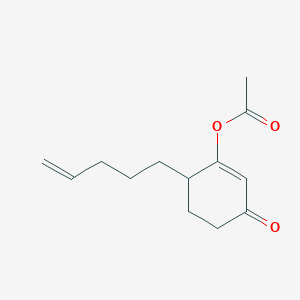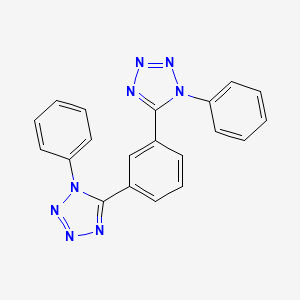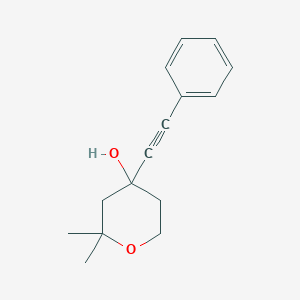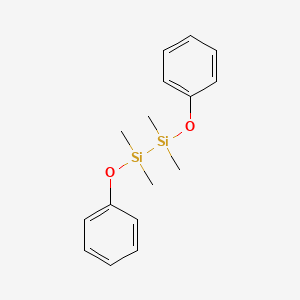
1,1,2,2-Tetramethyl-1,2-diphenoxydisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetramethyl-1,2-diphenoxydisilane is an organosilicon compound with the molecular formula C16H22Si2O2 It is characterized by the presence of two silicon atoms bonded to phenoxy groups and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetramethyl-1,2-diphenoxydisilane can be synthesized through the catalytic dehydrogenation and condensation of dimethylphenylsilane in the presence of platinum complexes . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired disilane compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2-Tetramethyl-1,2-diphenoxydisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetramethyl-1,2-diphenoxydisilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-tetramethyl-1,2-diphenoxydisilane involves its interaction with various molecular targets and pathways. The phenoxy groups and silicon atoms play a crucial role in its reactivity and interactions with other molecules. The exact pathways depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: Similar in structure but with methoxy groups instead of phenoxy groups.
Dimethylphenylsilane: A precursor used in the synthesis of 1,1,2,2-tetramethyl-1,2-diphenoxydisilane.
Uniqueness
This compound is unique due to the presence of phenoxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propiedades
Número CAS |
71791-64-5 |
|---|---|
Fórmula molecular |
C16H22O2Si2 |
Peso molecular |
302.51 g/mol |
Nombre IUPAC |
[dimethyl(phenoxy)silyl]-dimethyl-phenoxysilane |
InChI |
InChI=1S/C16H22O2Si2/c1-19(2,17-15-11-7-5-8-12-15)20(3,4)18-16-13-9-6-10-14-16/h5-14H,1-4H3 |
Clave InChI |
FJBYKPPJPGSLFX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(OC1=CC=CC=C1)[Si](C)(C)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


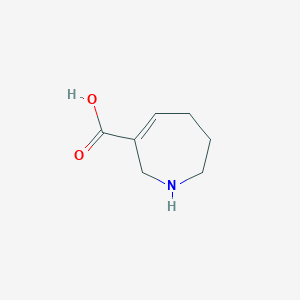
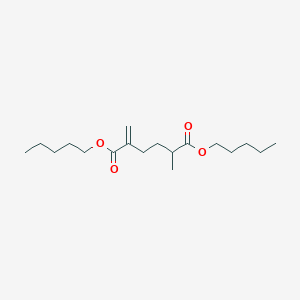
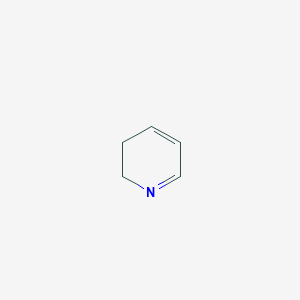
![(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14468827.png)
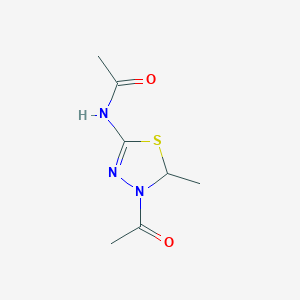
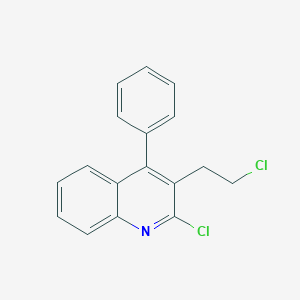
![N-{4-[(Cyclohept-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14468845.png)
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide](/img/structure/B14468849.png)
![(Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(4-fluorophenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester](/img/structure/B14468852.png)
